molecular formula C18H18Cl2O B12633239 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol CAS No. 1030603-34-9

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol

Cat. No.: B12633239
CAS No.: 1030603-34-9
M. Wt: 321.2 g/mol
InChI Key: WXMNICBEWUXVKA-GOSISDBHSA-N
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Description

This compound features a chiral indenyl core with a (1S)-stereochemical configuration, substituted by chlorine atoms at the 5-position of the indenyl ring and the 4-position of the attached phenyl group. The propan-1-ol chain at the 1-position of the indene scaffold contributes to its hydrophilicity.

Properties

CAS No.

1030603-34-9

Molecular Formula

C18H18Cl2O

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propan-1-ol

InChI

InChI=1S/C18H18Cl2O/c19-15-4-2-14(3-5-15)18(9-1-11-21)10-8-13-12-16(20)6-7-17(13)18/h2-7,12,21H,1,8-11H2/t18-/m1/s1

InChI Key

WXMNICBEWUXVKA-GOSISDBHSA-N

Isomeric SMILES

C1C[C@](C2=C1C=C(C=C2)Cl)(CCCO)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Cl)(CCCO)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene with propanal in the presence of a suitable catalyst.

    Reduction Reaction: Another approach is the reduction of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can yield the corresponding alcohol or hydrocarbon.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include various chlorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Indenyl Scaffolds

a) 3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol (CID 43182895)
  • Key Differences : Lacks chlorine substituents on both the indenyl and phenyl groups.
  • Computational studies using tools like Multiwfn (wavefunction analysis) could elucidate electronic differences .
b) CCR2 Antagonists (INCB3344, 15a, 15b)
  • Structure: Feature bromine on the indenyl ring and trifluoromethyl-dihydroisoquinoline groups.
  • Comparison : Bromine’s larger atomic radius vs. chlorine may enhance van der Waals interactions but reduce metabolic stability. The target compound’s simpler structure could offer synthetic advantages .
c) 3-(2/4-Hydroxyphenyl)-1,1,3-trimethylinden-5-ol Derivatives (Compounds aA, cC)
  • Key Differences : Hydroxyl groups instead of chlorine, with methyl substituents on the indenyl core.
  • Chlorine in the target compound balances hydrophobicity and electronic effects .

Heterocyclic Analogues with 4-Chlorophenyl Groups

a) 3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
  • Structure : Pyrazole ring replaces the indenyl system.
  • Impact : Pyrazole’s aromaticity and hydrogen-bonding capacity may alter binding modes. The target compound’s fused indenyl system provides rigidity, possibly enhancing selectivity .
b) JR-14080 (3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol)
  • Structure : Isoxazole ring with a 4-chlorophenyl group.
  • Impact : Isoxazole’s oxygen atom introduces dipole interactions. However, the target compound’s indenyl scaffold may offer greater conformational stability in receptor pockets .

Halogenated Propanol Derivatives

a) (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
  • Key Differences : Fluorine substituents instead of chlorine; lacks the indenyl system.
  • The target compound’s dual chlorine substituents optimize both electronic and steric effects .
b) 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol
  • Structure: Triazole ring linked to propanol.
  • Impact : Triazole’s hydrogen-bonding capacity contrasts with the indenyl group’s planar aromaticity. This difference may influence target selectivity in drug design .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Notable Features
Target Compound C₁₈H₁₇Cl₂O 326.23 5-Cl-indenyl, 4-Cl-phenyl ~3.5 Chiral center, dual Cl atoms
3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol C₁₂H₁₇NO 191.27 None ~1.8 Higher polarity
JR-14080 C₁₂H₁₂ClNO₂ 237.68 4-Cl-phenyl, isoxazole ~2.9 Heterocyclic core
INCB3344 (15a) C₂₅H₂₇BrF₃N₂O 541.40 Br-indenyl, CF₃-group ~4.2 High molecular weight

*LogP values estimated using fragment-based methods.

Biological Activity

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol, also known as a chlorinated indene derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by an indene moiety with chlorine substitutions and a propanol group. Its molecular formula is C19H20Cl2OC_{19}H_{20}Cl_2O, and it has a molecular weight of approximately 399.33 g/mol. The presence of chlorine atoms enhances its chemical reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The methanesulfonate group in related compounds allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
  • Electrophilic Aromatic Substitution : The chlorinated phenyl groups can participate in electrophilic aromatic substitution reactions, facilitating further functionalization and enhancing biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives with chlorinated phenyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial activities observed in related studies:

Compound NameBacterial Strain TestedActivity (IC50)
Compound ASalmonella typhi2.14 µM
Compound BBacillus subtilis0.63 µM
Compound CEscherichia coli21.25 µM

Enzyme Inhibition

Inhibition studies have demonstrated that similar compounds can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Case Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of chlorinated indenes showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM, indicating strong potential for further development as antimicrobial agents .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of related compounds revealed strong inhibition against urease, with some derivatives achieving IC50 values significantly lower than standard reference drugs . This suggests that the compound may be beneficial in treating conditions associated with elevated urease activity.

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